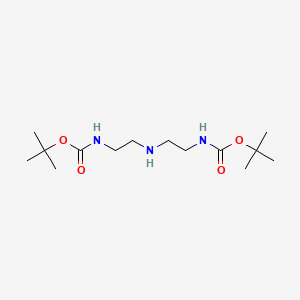

1,7-Bis-Boc-1,4,7-triazaheptane

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNORWRWRHNHJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569299 | |

| Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117499-16-8 | |

| Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1,7-Bis-Boc-1,4,7-triazaheptane

CAS Number: 117499-16-8[1][2][3][4][5]

This technical guide provides an in-depth overview of 1,7-Bis-Boc-1,4,7-triazaheptane, a versatile intermediate compound widely utilized in drug development, bioconjugation, and organic synthesis.[6][7] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Product Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [2][3][7] |

| Molecular Weight | 303.40 g/mol | [2][3][7] |

| Purity | ≥97% (NMR), 98% | [2][7] |

| Appearance | Solid, semi-solid, lump, or liquid; Syrupy liquid to white solid | [1][7] |

| Storage Temperature | 2-8°C, -20°C | [1][2] |

| IUPAC Name | tert-butyl 2-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)ethylcarbamate | [1] |

| InChI Key | KNORWRWRHNHJAV-UHFFFAOYSA-N | [1][3] |

| MDL Number | MFCD11226825 | [1][7] |

Core Applications and Workflow

This compound is a crucial building block in synthetic chemistry due to its two terminal tert-butoxycarbonyl (Boc) protecting groups.[4] These groups allow for the selective protection of primary amine functionalities, which can be deprotected under acidic conditions to yield free amines.[2][4] This workflow is fundamental to its application in the synthesis of more complex molecules, such as peptide-based drugs and bifunctional chelators for monoclonal antibody conjugates.[4][6]

The general workflow for the utilization of this compound is depicted in the following diagram.

Caption: General workflow for the deprotection and functionalization of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound (referred to as DiBoc-DETA in the literature) is provided below.[4]

Materials:

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous THF.

-

Deoxidize the solution by bubbling with nitrogen gas for 20 minutes.

-

In a separate flask, dissolve a 3-fold molar amount of Boc-ON in 15 mL of anhydrous THF.

-

Cool the diethylenetriamine solution to 0°C in an ice bath.

-

Slowly add the Boc-ON solution dropwise to the cooled diethylenetriamine solution.

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

-

The crude product is then purified by column chromatography using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent.

-

This procedure has been reported to yield the final product, this compound, in a 90% yield.[4]

The following diagram illustrates the workflow for the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Analytical Data

High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data have been reported for a derivative of this compound, confirming its structure.[3] While specific spectra for the title compound are not detailed in the provided search results, they are typically available from commercial suppliers.[2]

Safety Information

This compound is classified with the signal word "Warning".[1] The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] For research use only. Not for human or veterinary use.[3]

References

- 1. This compound | 117499-16-8 [sigmaaldrich.com]

- 2. This compound, 117499-16-8 | BroadPharm [broadpharm.com]

- 3. This compound | 117499-16-8 | Benchchem [benchchem.com]

- 4. This compound | 117499-16-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile linear polyamine derivative widely utilized in medicinal chemistry and drug development. Its structure, featuring a 1,4,7-triazaheptane (or diethylenetriamine) backbone with its terminal primary amines protected by tert-butoxycarbonyl (Boc) groups, makes it an invaluable intermediate for the synthesis of complex molecules.[1] The Boc groups provide stability and allow for selective deprotection under acidic conditions, revealing reactive amine functionalities for subsequent elaboration.[2] This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions.

This compound serves as a critical building block in the development of bifunctional chelators for medical imaging and radiotherapy, linkers for antibody-drug conjugates (ADCs), and as a scaffold for constructing peptide-based pharmaceuticals.[1] Its defined length and nucleophilic central secondary amine offer precise control over the architecture of the final molecule, making it a compound of significant interest for researchers aiming to create novel therapeutic and diagnostic agents.

Core Compound Data

The key quantitative and physical properties of this compound are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 303.4 g/mol [1][2][3] |

| Molecular Formula | C₁₄H₂₉N₃O₄[1][2] |

| CAS Number | 117499-16-8[1][2][3] |

| IUPAC Name | tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate[1] |

| Appearance | Syrupy liquid to white solid[1] |

| Purity | ≥97% (NMR)[1] |

| Storage Conditions | 0-8 °C[1] or -20°C[2] |

Experimental Protocols

The utility of this compound is realized through a sequence of reactions, typically beginning with its synthesis, followed by deprotection and subsequent functionalization. Detailed methodologies for these key transformations are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the selective protection of the primary amines of diethylenetriamine (B155796).

Materials:

-

Diethylenetriamine

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Nitrogen gas supply

-

Ice bath

-

Rotary evaporator

-

Column chromatography setup with silica (B1680970) gel

Procedure:

-

Dissolve diethylenetriamine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

-

Cool the solution to 0 °C using an ice bath.

-

Separately, dissolve Boc-ON (2.0-2.2 eq) in anhydrous THF.

-

Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 2 hours after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF solvent using a rotary evaporator under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:15 v/v) to yield this compound.[4]

Protocol 2: Boc-Deprotection to Yield 1,4,7-Triazaheptane

This protocol details the removal of the Boc protecting groups to expose the primary amines for further functionalization.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 10-20 mL per gram of substrate).

-

To the stirred solution, add TFA (5-10 eq). A common reaction mixture is 25-50% TFA in DCM.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 1,4,7-triazaheptane (diethylenetriamine). The product is often obtained as a salt and may be used directly in the next step.

Protocol 3: N-Alkylation for Synthesis of a Chelator Precursor

This protocol provides a representative method for the functionalization of the deprotected 1,4,7-triazaheptane by attaching carboxylate-bearing arms, a common step in synthesizing chelating agents.

Materials:

-

1,4,7-Triazaheptane (from Protocol 2)

-

tert-Butyl bromoacetate (B1195939)

-

Potassium carbonate (K₂CO₃) or another non-nucleophilic base (e.g., DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend anhydrous K₂CO₃ (excess, e.g., 10 eq) in anhydrous ACN.

-

Add the crude 1,4,7-triazaheptane (1.0 eq) from the deprotection step to the suspension.

-

Add tert-butyl bromoacetate (a slight excess per amine to be alkylated, e.g., 5.5 eq for full alkylation) to the stirred mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alkylated product.

-

Purify the product via column chromatography if necessary.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

References

- 1. Synthesis of the first diethylenetriaminepentahydroxamic acid (DTPH) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107857708A - The preparation method of green chelating agent diethylenetriamine disuccinate - Google Patents [patents.google.com]

- 4. DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine [article.sapub.org]

Structure Elucidation of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis-Boc-1,4,7-triazaheptane is a key bifunctional linker and intermediate used in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its structure, featuring two terminal tert-butoxycarbonyl (Boc) protected amine groups and a central secondary amine, allows for selective chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the structure elucidation of this compound, detailing its synthesis, purification, and comprehensive spectroscopic characterization. Experimental protocols and expected analytical data are presented to aid researchers in its synthesis and verification.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate, is a symmetrically protected triamine. The Boc protecting groups on the primary amines enhance its stability and allow for regioselective reactions involving the central secondary amine. These Boc groups can be readily removed under acidic conditions to liberate the primary amines for further functionalization.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [2] |

| Molecular Weight | 303.40 g/mol | [2] |

| CAS Number | 117499-16-8 | [2] |

| Appearance | White to off-white solid or syrupy liquid | [2][3] |

| Purity | ≥97% (NMR or HPLC) | [3] |

| Storage Conditions | 0-8 °C, inert atmosphere | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective protection of the primary amino groups of diethylenetriamine (B155796) (DETA). A common method involves the reaction of DETA with a Boc-protecting reagent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).[5]

Logical Workflow for Synthesis

Caption: A flowchart illustrating the synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from diethylenetriamine.

Materials:

-

Diethylenetriamine (1.03 g, 10 mmol)

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (7.39 g, 30 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (25 mL)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Dissolve diethylenetriamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve Boc-ON in anhydrous THF.

-

Add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:15 v/v).[5]

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid or viscous oil.

Spectroscopic Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥98.0%.[2]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | br s | 2H | -NH-C(=O)O- |

| ~3.25 | q, J ≈ 5.5 Hz | 4H | -CH₂-NH-C(=O)O- |

| ~2.75 | t, J ≈ 6.0 Hz | 4H | -NH-CH₂-CH₂-NH- |

| ~2.65 | t, J ≈ 6.0 Hz | 4H | -NH-CH₂-CH₂-NH- |

| 1.44 | s | 18H | -C(CH₃)₃ |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | -C=O (carbamate) |

| ~79.0 | -C(CH₃)₃ |

| ~49.0 | -NH-CH₂- |

| ~40.0 | -CH₂-NH-Boc |

| ~28.4 | -C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (10-20 mg)

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube

-

Pipettes

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and identify the carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine and carbamate) |

| 2975, 2930 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Experimental Protocol: IR Spectroscopy

Objective: To identify the characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a suitable and simple method.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern of the molecule. A Certificate of Analysis confirms that the mass spectrum is consistent with the structure of this compound.[2]

Expected Mass Spectrometry Data:

| m/z | Ion |

| 304.22 | [M+H]⁺ (Calculated: 304.2231) |

| 326.20 | [M+Na]⁺ (Calculated: 326.2050) |

| 248.17 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 204.16 | [M-Boc+H]⁺ (loss of one Boc group) |

| 148.11 | [M-Boc-C₄H₈+H]⁺ |

| 104.11 | [M-2Boc+H]⁺ |

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the data to identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺) and characteristic fragment ions.

Biological Context and Applications

While this compound is not known to have intrinsic biological activity or be involved in specific signaling pathways, it serves as a crucial building block in the synthesis of biologically active molecules. Its primary applications are in:

-

Drug Development: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs where it can act as a scaffold or linker.[3]

-

Bioconjugation: The triamine backbone allows for the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems.[3]

-

PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1]

-

Chelating Agents: The deprotected triamine can serve as a scaffold for the synthesis of bifunctional chelators for metal ions, which have applications in medical imaging and therapy when conjugated to monoclonal antibodies.[1]

Workflow for Application in Bioconjugation

Caption: A logical workflow for the use of this compound in bioconjugation.

Conclusion

The structure of this compound can be unambiguously determined through a combination of synthesis from diethylenetriamine and comprehensive spectroscopic analysis. NMR spectroscopy provides detailed information on the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this versatile synthetic building block, facilitating its reliable synthesis and characterization for applications in drug discovery and development.

References

Synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane from Diethylenetriamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane, a versatile building block in medicinal chemistry and organic synthesis, from the readily available starting material, diethylenetriamine (B155796). This guide provides a comprehensive overview of a proven synthetic protocol, including detailed experimental procedures and quantitative data, to assist researchers in the efficient preparation of this key intermediate.

Introduction

This compound, also known as N,N'-bis(tert-butoxycarbonyl)diethylenetriamine, is a valuable reagent characterized by the presence of two Boc (tert-butoxycarbonyl) protecting groups on the terminal primary amine functionalities of the diethylenetriamine backbone. This selective protection leaves the central secondary amine available for further functionalization, making it a crucial intermediate in the synthesis of a wide array of complex molecules. Its applications span from the development of pharmaceutical agents to the construction of sophisticated ligands for metal coordination. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions, providing a strategic advantage in multi-step synthetic sequences.

This guide focuses on a reliable and high-yielding synthetic method for the preparation of this compound, providing a detailed protocol that can be readily implemented in a laboratory setting.

Experimental Protocols

The selective protection of the primary amines of diethylenetriamine requires careful control of reaction conditions to minimize the formation of undesired byproducts, such as the mono-Boc protected species or the fully protected tris-Boc derivative. The following protocol has been demonstrated to be effective in achieving a high yield of the desired 1,7-bis-Boc protected product.

Protocol 1: Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON)

This protocol outlines the synthesis of this compound using Boc-ON as the Boc-group donor. This reagent often provides high selectivity for the protection of primary amines.

Materials:

-

Diethylenetriamine

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Ice bath

-

Rotary evaporator

-

Column chromatography apparatus (silica gel)

Procedure:

-

Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran in a reaction vessel.

-

Bubble nitrogen gas through the solution for 20 minutes to deoxygenate the solvent.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve a 3-fold molar amount of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) in 15 mL of anhydrous tetrahydrofuran.

-

Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to obtain the final product, this compound.[1]

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocol.

| Parameter | Value |

| Starting Material | Diethylenetriamine |

| Reagent | 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |

| Solvent | Anhydrous Tetrahydrofuran |

| Temperature | 0 °C |

| Reaction Time | 2 hours |

| Purification Method | Column Chromatography (Ethyl Acetate/Hexane 1:15) |

| Final Yield | 90%[1] |

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of the components in this process.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthesis components.

References

An In-depth Technical Guide to 1,7-Bis-Boc-1,4,7-triazaheptane: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane, also known as di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, is a versatile polyamine derivative widely utilized in organic synthesis and medicinal chemistry.[1] Its structure features a central secondary amine and two terminal secondary amines protected by tert-butoxycarbonyl (Boc) groups. This unique arrangement makes it a valuable building block, particularly in the construction of complex molecules where selective protection and deprotection of amine functionalities are crucial.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug development and bioconjugation.

Chemical and Physical Properties

This compound is typically a syrupy liquid or a white to light yellow solid at room temperature.[2] The presence of the Boc protecting groups confers good solubility in a wide range of organic solvents. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [2][3] |

| Molecular Weight | 303.4 g/mol | [2][3] |

| CAS Number | 117499-16-8 | [2][3] |

| Appearance | Syrupy liquid to white solid or powder | [2] |

| Purity | ≥ 95% - 98% (NMR, HPLC) | [2][3] |

| IUPAC Name | tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | [2] |

| Synonyms | Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate, N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine | [4] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [2] |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the two Boc-protected amine groups and the central unprotected secondary amine.

Deprotection of Boc Groups: The tert-butoxycarbonyl (Boc) protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions.[3][5] This allows for the selective deprotection of the terminal amines, which can then undergo further reactions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent.[6][7]

Reactivity of the Central Amine: The central secondary amine is a nucleophile and can react with various electrophiles, such as alkyl halides, acyl chlorides, and isocyanates. This allows for the modification of the core structure while the terminal amines remain protected.

The general workflow for the utilization of this compound in synthesis is depicted below.

Caption: Synthetic workflow illustrating the modification and deprotection of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylenetriamine (B155796) with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).[5]

Materials:

-

Diethylenetriamine

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Ice bath

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve diethylenetriamine (1.0 equivalent) in anhydrous THF.

-

Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Boc-ON (3.0 equivalents) in anhydrous THF dropwise to the diethylenetriamine solution.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to yield this compound.[5]

General Protocol for Boc Deprotection

The following is a general procedure for the removal of the Boc protecting groups.

Materials:

-

This compound derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound (1.0 equivalent) in DCM.

-

Add TFA (typically 10-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[7]

The deprotection workflow can be visualized as follows:

Caption: A step-by-step workflow for the deprotection of Boc groups from a this compound derivative.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[2]

-

Peptide Synthesis: The Boc-protected amines allow for its incorporation into peptide chains, where the protecting groups can be selectively removed to allow for further elongation or modification.[2]

-

Bioconjugation: It serves as a versatile linker for attaching biomolecules to other molecules or surfaces. This is critical for the development of targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety, such as an antibody.[2][4]

-

Chelating Agents: The triazaheptane backbone can be modified to create bifunctional chelators. These chelators can be conjugated to monoclonal antibodies for applications in tumor targeting and radioimmunotherapy.[4][5]

-

Catalysis: The compound and its derivatives are explored in catalytic processes to enhance reaction efficiency and selectivity in organic synthesis.[2]

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined chemical properties, particularly the ability to selectively protect and deprotect its amine functionalities, make it an indispensable tool for the synthesis of complex molecules. Its applications in drug development, bioconjugation, and catalysis continue to expand, highlighting its importance in the creation of novel therapeutics and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties and synthetic utility is essential for advancing chemical and biomedical research.

References

- 1. Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 117499-16-8 | BroadPharm [broadpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 117499-16-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane (CAS No. 117499-16-8) is a versatile linear polyamine derivative widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure features a seven-atom triaza chain with the two terminal primary amine groups protected by tert-butoxycarbonyl (Boc) groups.[2] This strategic protection leaves the central secondary amine available for further functionalization, making it a valuable building block for more complex molecules.[2]

The Boc protecting groups enhance the compound's stability and solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[1] These groups can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent reaction of the terminal amines.[2][3] This compound is particularly significant as a bifunctional linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[2][4] Its applications also extend to the preparation of bifunctional chelators for monoclonal antibody conjugates used in tumor targeting, catalysis research, and polymer chemistry.[1][2]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and a visualization of its role in a key application.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 117499-16-8[1] |

| Molecular Formula | C₁₄H₂₉N₃O₄[1] |

| Molecular Weight | 303.40 g/mol [1][5] |

| Appearance | White powder, white solid, or syrupy liquid[1][2] |

| Melting Point | 68-70 °C[6] |

| Boiling Point | 440.5 ± 30.0 °C (Predicted)[6][7] |

| Density | 1.035 ± 0.06 g/cm³ (Predicted)[6][7] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly)[6] |

| pKa | 12.28 ± 0.46 (Predicted)[6] |

| Refractive Index | 1.466 (Predicted)[7] |

| Flash Point | 220.2 ± 24.6 °C (Predicted)[7] |

| Purity | ≥97% (NMR), 98%[1][3] |

| Storage Conditions | 0-8 °C, under inert gas (Nitrogen or Argon)[1][6] |

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound[2]

This protocol describes the synthesis from diethylenetriamine (B155796).

Materials:

-

Diethylenetriamine (1.03 g, 10 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (25 mL total)

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (3-fold molar amount)

-

Nitrogen gas

-

Ice bath

-

Rotary evaporator

-

Column chromatography supplies (e.g., silica (B1680970) gel)

-

Eluent: Ethyl acetate and hexane (B92381) (1:15, v/v)

Procedure:

-

Dissolve diethylenetriamine (1.03 g, 10 mmol) in 10 mL of anhydrous tetrahydrofuran.

-

Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve a 3-fold molar amount of Boc-ON in 15 mL of anhydrous tetrahydrofuran.

-

Add the Boc-ON solution slowly and dropwise to the cooled diethylenetriamine solution.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, remove the solvent by rotary evaporator under reduced pressure.

-

Purify the crude product by column chromatography using a solvent mixture of ethyl acetate and hexane (1:15, v/v) as the eluent to yield the final product.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. For a related compound, key ¹H NMR signals appear at δ 3.27–3.21 (m, 4H), 2.77 (t, J = 6.0 Hz, 2H), 2.74 (t, J = 5.4 Hz, 4H), and 1.44 (s, 18H), corresponding to the protons on the ethyl chains and the Boc protecting groups, respectively.[5] ¹³C NMR would show characteristic peaks for the carbons of the Boc groups and the ethylenediamine (B42938) backbone.[5] NMR is also a common method for purity assessment, with suppliers guaranteeing ≥ 97% purity by this technique.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For a similar structure, the expected [M+H]⁺ ion would be calculated and compared to the found value.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as N-H and C=O stretching vibrations characteristic of the Boc-protected amine.

Application Workflow: Role as a PROTAC Linker

A primary application of this compound is its use as an alkyl/ether-based linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[4] The linker's role is critical, as its length and flexibility influence the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for ubiquitination and subsequent degradation.

The following diagram illustrates the general workflow of a PROTAC, highlighting the central role of the linker derived from molecules like this compound.

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a foundational building block in modern chemical synthesis, offering a stable yet versatile scaffold for constructing complex molecules. Its well-defined physical properties, coupled with straightforward synthetic and deprotection protocols, make it an invaluable tool for researchers in drug discovery and materials science. The critical role it plays as a linker in advanced applications like PROTACs underscores its importance and continued relevance in the development of novel therapeutics and chemical technologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 117499-16-8 [chemicalbook.com]

- 3. This compound, 117499-16-8 | BroadPharm [broadpharm.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | 117499-16-8 | Benchchem [benchchem.com]

- 6. This compound | 117499-16-8 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the NMR Data and Interpretation of 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 1,7-Bis-Boc-1,4,7-triazaheptane, a key intermediate in organic synthesis and medicinal chemistry. This document details the interpretation of ¹H and ¹³C NMR spectra, presents the data in a clear tabular format, and outlines relevant experimental protocols. The information herein is intended to assist researchers in the unambiguous identification and characterization of this versatile compound.

Introduction

This compound, also known as tert-butyl N-[2-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]ethyl]carbamate, is a symmetrical polyamine derivative protected at its primary amine functionalities with tert-butyloxycarbonyl (Boc) groups.[1][2] This protection strategy allows for selective reactions at the central secondary amine, making it a valuable building block in the synthesis of more complex molecules, including ligands for metal chelation, pharmaceutical intermediates, and materials for bioconjugation.[3] Accurate structural confirmation via NMR spectroscopy is a critical step in its synthesis and subsequent applications.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 5.12 | Broad Singlet | 2H | - | -NH- (Carbamate) |

| 3.13 | Quartet | 4H | 6 | -CH₂-NH-Boc |

| 2.64 | Triplet | 4H | 6 | -CH₂-NH-CH₂- |

| 1.86 | Broad Singlet | 1H | - | -NH- (Secondary Amine) |

| 1.36 | Singlet | 18H | - | -C(CH₃)₃ |

Note: The integration values for the methylene (B1212753) protons (-CH₂-) are presented as 4H, reflecting the symmetrical nature of the molecule, although some literature reports may show differing values which could be due to experimental conditions or sample purity.[1]

¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| 156.0 | C=O (Carbamate) |

| 78.9 | -C (CH₃)₃ |

| 48.6 | -C H₂-NH-CH₂- |

| 40.1 | -C H₂-NH-Boc |

| 28.2 | -C(C H₃)₃ |

Spectral Interpretation

The NMR spectra of this compound are consistent with its symmetrical structure.

¹H NMR Spectrum:

-

A prominent singlet at approximately 1.36 ppm corresponds to the 18 equivalent protons of the two tert-butyl groups of the Boc protecting groups.[1] This signal is a characteristic hallmark for the presence of Boc groups in a molecule.

-

The methylene protons appear as two distinct signals. The quartet at 3.13 ppm is assigned to the four protons of the methylene groups adjacent to the Boc-protected nitrogen atoms (-CH₂-NH-Boc).[1] Their downfield shift is due to the electron-withdrawing effect of the carbamate (B1207046) functionality.

-

The triplet at 2.64 ppm is attributed to the four protons of the methylene groups adjacent to the central secondary amine (-CH₂-NH-CH₂-).[1]

-

A broad singlet observed around 1.86 ppm is characteristic of the proton on the secondary amine.[1] Its broadness is a result of chemical exchange and quadrupolar relaxation.

-

Another broad singlet at 5.12 ppm can be assigned to the two protons of the carbamate N-H groups.[1] The chemical shift and broadness of N-H signals can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum:

-

The signal at 156.0 ppm is characteristic of the carbonyl carbon of the carbamate groups.[1]

-

The quaternary carbon of the tert-butyl groups gives rise to a signal at 78.9 ppm.[1]

-

The two non-equivalent methylene carbons of the triazaheptane backbone are observed at 48.6 ppm and 40.1 ppm.[1]

-

The signal at 28.2 ppm corresponds to the three equivalent methyl carbons of each tert-butyl group.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective protection of the primary amines of diethylenetriamine (B155796).

Procedure: To a solution of diethylenetriamine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (2.2 equivalents) is added portion-wise at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid or viscous oil.[1]

Another reported method involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) as the Boc-protection reagent.[4]

NMR Sample Preparation

Procedure: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then vortexed or gently shaken to ensure homogeneity before being placed in the NMR spectrometer.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 1,7-Bis-Boc-1,4,7-triazaheptane, a key intermediate in medicinal chemistry and organic synthesis. This document outlines the expected spectral features, a detailed experimental protocol for its synthesis, and a logical workflow for its characterization.

Introduction

This compound, also known as tert-butyl N-[2-[2-[(tert-butoxycarbonyl)amino]ethylamino]ethyl]carbamate, is a versatile linear polyamine protected with two tert-butoxycarbonyl (Boc) groups.[1] The Boc protecting groups allow for selective manipulation of the secondary amine, making this compound a valuable building block in the synthesis of complex molecules, including bifunctional chelators for tumor targeting.[2] Accurate characterization of this intermediate is crucial, and ¹H NMR spectroscopy is the primary analytical technique for confirming its structure and purity.

Predicted ¹H NMR Spectral Data

While experimental ¹H NMR spectra are often recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of similar N-Boc protected linear amines and standard chemical shift values. The numbering of the protons corresponds to the structure shown in Figure 1.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (2 x -C(CH₃)₃) | ~ 1.44 | Singlet | 18H | - |

| b (-CH₂-NHBoc) | ~ 3.20 | Quartet | 4H | ~ 6.0 |

| c (-CH₂-NH-) | ~ 2.75 | Triplet | 4H | ~ 6.0 |

| d (-NH-) | ~ 1.80 (variable) | Broad Singlet | 1H | - |

| e (-NHBoc) | ~ 5.00 (variable) | Broad Singlet | 2H | - |

Note: The chemical shifts of N-H protons (d and e) can be broad and their positions may vary depending on the solvent, concentration, and temperature.

Experimental Protocols

A detailed methodology for the synthesis and characterization of this compound is provided below.

Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

-

2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve diethylenetriamine (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Bubble nitrogen gas through the solution for 20 minutes to deoxidize.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Boc-ON (2.2 eq) in anhydrous THF.

-

Slowly add the Boc-ON solution dropwise to the stirred diethylenetriamine solution at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a solvent mixture of ethyl acetate and hexane (e.g., 1:15 v/v) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[3]

¹H NMR Spectroscopic Analysis

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (referenced to the residual solvent peak or an internal standard), multiplicities, and coupling constants.

Structural Elucidation and Key Spectral Features

The ¹H NMR spectrum is instrumental in confirming the successful synthesis of this compound. The key features to verify are:

-

The Boc Groups: The most prominent signal in the spectrum is a large singlet at approximately 1.44 ppm, integrating to 18 protons. This signal corresponds to the two equivalent tert-butyl groups of the Boc protecting groups. Its presence is a strong indicator of successful Boc protection.

-

The Ethylene Chains: The methylene (B1212753) protons of the triazaheptane backbone appear as multiplets in the range of 2.7 to 3.3 ppm. The protons adjacent to the Boc-protected nitrogens (b ) are expected to be downfield compared to the protons adjacent to the secondary amine (c ) due to the electron-withdrawing effect of the carbamate (B1207046) group.

-

Amine Protons: The N-H protons of the secondary amine and the carbamates can appear as broad signals. Their chemical shifts are highly dependent on the experimental conditions and they may exchange with residual water in the solvent, leading to further broadening or disappearance.

Diagrams

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and characterization of this compound.

Caption: Molecular structure of this compound with proton labeling.

Caption: Experimental workflow for the synthesis and ¹H NMR characterization.

References

In-Depth Technical Guide: 13C NMR Analysis of 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,7-Bis-Boc-1,4,7-triazaheptane. This compound, also known as tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate, is a key intermediate in various synthetic applications, including the development of pharmaceuticals and bioconjugation agents. Its structure features two tert-butoxycarbonyl (Boc) protecting groups, which are crucial for the selective functionalization of the triazaheptane backbone. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the absence of a publicly available, experimentally verified 13C NMR spectrum with complete peak assignments for this compound, the following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar Boc-protected linear polyamines and general principles of 13C NMR spectroscopy. The expected spectrum is referenced to a standard solvent signal, typically chloroform-d (B32938) (CDCl₃) at approximately 77 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity (Proton-Coupled) |

| Boc Carbons | ||

| C=O | 156-157 | Singlet |

| C(CH₃)₃ | 79-80 | Singlet |

| C(CH₃)₃ | 28-29 | Quartet |

| Triazaheptane Backbone | ||

| CH₂-N(Boc) | 40-42 | Triplet |

| CH₂-CH₂-N(Boc) | 48-50 | Triplet |

| N-CH₂-CH₂-N | 46-48 | Triplet |

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities in the spectrum. The compound can be purified by column chromatography.

-

Solvent Selection : Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the experimental requirements.

-

Concentration : Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not using TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 77.16 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Nucleus : ¹³C

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width : 0 to 200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for the quaternary carbons of the Boc group to fully relax and provide a quantitative signal.

-

Number of Scans : 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature : Standard ambient probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation : Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Peak Picking and Integration : Identify all peaks and integrate their areas. Note that in standard proton-decoupled 13C NMR, the integration is not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

Mandatory Visualization: Synthesis Workflow

The synthesis of this compound typically involves the selective protection of the primary amine groups of diethylenetriamine.

Navigating the Stability and Storage of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,7-Bis-Boc-1,4,7-triazaheptane, a key building block in medicinal chemistry and organic synthesis.

This document summarizes best practices for storage based on information from chemical suppliers and outlines general experimental protocols for stability assessment, adapted for this specific compound. While specific, quantitative stability data for this compound is not extensively available in public literature, this guide provides a framework for its handling and for the development of in-house stability-indicating methods.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions based on data from various chemical suppliers. Adherence to these conditions will minimize degradation and extend the shelf-life of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C or -20 °C | Refrigeration or freezing minimizes the rate of potential degradation reactions. The choice between refrigeration and freezing may depend on the anticipated duration of storage and the physical form of the compound (liquid or solid). |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The presence of a secondary amine in the triazaheptane backbone makes the compound susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen. |

| Light | In a dark place | Protection from light is recommended to prevent potential photolytic degradation, a common pathway for many organic molecules. |

| Container | Tightly sealed | A tightly sealed container prevents the ingress of moisture and atmospheric oxygen, both of which can contribute to degradation. |

Understanding the Stability Profile

The stability of this compound is primarily influenced by the presence of the Boc (tert-butoxycarbonyl) protecting groups and the secondary amine within the triazaheptane chain. The Boc groups are susceptible to cleavage under acidic conditions, while the secondary amine can be prone to oxidation.

An In-Depth Technical Guide to the Solubility Profile of 1,7-Bis-Boc-1,4,7-triazaheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis-Boc-1,4,7-triazaheptane is a versatile aliphatic triamine featuring two tert-butoxycarbonyl (Boc) protecting groups. This structure makes it a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its utility is prominent in the development of PROteolysis TArgeting Chimeras (PROTACs), where it serves as a flexible linker, and in the synthesis of bifunctional chelating agents for antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3] An understanding of its solubility profile is critical for its effective handling, reaction optimization, and formulation.

This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents visual workflows for its key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [4] |

| Molecular Weight | 303.40 g/mol | [4][5] |

| Appearance | White to off-white solid or syrupy liquid | [4][6] |

| Melting Point | 68-70 °C | [6] |

| Boiling Point (Predicted) | 440.5 ± 30.0 °C | [6] |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | [6] |

| CAS Number | 117499-16-8 | [4] |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and inferred solubility profile can be constructed. The presence of two bulky, nonpolar Boc groups and a flexible alkyl chain suggests good solubility in many common organic solvents, while the amine and amide functionalities may impart some degree of polarity.

Table of Estimated and Observed Solubility:

| Solvent | Classification | Predicted/Observed Solubility | Reference |

| Chloroform (CHCl₃) | Chlorinated | Slightly Soluble | [6] |

| Ethyl Acetate (EtOAc) | Ester | Slightly Soluble | [6] |

| Dichloromethane (DCM) | Chlorinated | Expected to be Soluble | Inferred |

| Tetrahydrofuran (THF) | Ether | Expected to be Soluble | [3] |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be Soluble | Inferred |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1] |

| Methanol (MeOH) | Polar Protic | Expected to be Sparingly Soluble | Inferred |

| Ethanol (EtOH) | Polar Protic | Expected to be Sparingly Soluble | Inferred |

| Water | Aqueous | Expected to be Insoluble | Inferred |

| Hexanes | Nonpolar | Expected to be Sparingly Soluble | [3] |

In Vivo Formulations:

For in vivo studies, this compound can be formulated in various vehicles. While these are complex mixtures, they indicate the compound's compatibility with co-solvents and surfactants.

| Formulation | Concentration |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Calibrated volumetric flasks and pipettes

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration. This will be used to generate a calibration curve.

-

Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of known concentrations. Analyze these standards using HPLC to generate a calibration curve correlating peak area (or other detector response) with concentration.

-

Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound to a known volume of each solvent to be tested. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

Key Applications and Workflow Visualizations

This compound is a key intermediate in multi-step synthetic pathways. Below are graphical representations of its role in two major applications.

Workflow for PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The Boc groups are removed under acidic conditions to reveal reactive amine functionalities for coupling with a warhead for the protein of interest and a ligand for an E3 ubiquitin ligase.

Workflow for Bifunctional Chelator Synthesis for Antibody Conjugation

In this application, the deprotected triamine backbone can be functionalized to create a chelating agent capable of binding a radionuclide. This chelator is then conjugated to a monoclonal antibody for targeted radiotherapy or imaging.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the public domain, its structural features and available information suggest good solubility in a range of common polar aprotic and chlorinated organic solvents, and limited solubility in polar protic and nonpolar solvents. For applications requiring precise solubility information, it is recommended that researchers perform their own determinations using the general protocol outlined in this guide. The versatility of this compound as a synthetic building block, particularly in the construction of PROTACs and bifunctional chelators, underscores the importance of understanding its fundamental physicochemical properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | 117499-16-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,4-Bis-Boc-1,4,7-triazaheptane | C14H29N3O4 | CID 2756056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 117499-16-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Core Features of the Triazaheptane Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental structural and chemical features of 1,4,7-triazaheptane, a key linear polyamine. It details its physicochemical properties, a standard synthesis protocol for a commonly used derivative, and its application in drug delivery systems.

Core Structural and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₃N₃ |

| Molecular Weight | 103.17 g/mol |

| IUPAC Name | N'-(2-aminoethyl)ethane-1,2-diamine |

| CAS Number | 111-40-0 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 207 °C |

| Density | 0.95 g/mL |

| pKa₁ | 9.84 |

| pKa₂ | 9.06 |

| pKa₃ | 4.23 |

Note: pKa values are for the closely related compound diethylenetriamine (B155796) and serve as a strong estimate for 1,4,7-triazaheptane.

Synthesis of a Protected Triazaheptane Derivative

In many synthetic applications, the amine groups of 1,4,7-triazaheptane are protected to allow for selective functionalization. A common protecting group is the tert-butoxycarbonyl (Boc) group. Below is a detailed experimental protocol for the synthesis of 1,7-Bis-Boc-1,4,7-triazaheptane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylenetriamine (1,4,7-triazaheptane)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethylenetriamine (1.0 eq) in dichloromethane (DCM).

-

Addition of Boc₂O: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM dropwise to the stirred diethylenetriamine solution over a period of 1-2 hours.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to obtain this compound as a white solid.

Visualizations of Structure and Application

The following diagrams illustrate the chemical structure of 1,4,7-triazaheptane and a conceptual workflow of its application in targeted drug delivery.

Application in Drug Delivery

The polycationic nature of triazaheptane and other polyamines at physiological pH allows them to interact with negatively charged cell membranes. This property is exploited in drug delivery to enhance the cellular uptake of therapeutic agents, particularly in cancer therapy where the polyamine transport system is often upregulated.

This guide serves as a foundational resource for professionals engaged in research and development where the unique properties of the triazaheptane scaffold can be utilized to advance chemical synthesis and drug delivery technologies.

The Strategic Role of Boc Protecting Groups in the Synthesis and Application of 1,7-Bis-Boc-1,4,7-triazaheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the tert-butoxycarbonyl (Boc) protecting groups in the chemistry of 1,7-Bis-Boc-1,4,7-triazaheptane. This versatile intermediate is a cornerstone in the development of complex molecules, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. Here, we provide a comprehensive overview of its synthesis, deprotection, and application, with a focus on the strategic importance of the Boc groups in enabling selective chemical transformations.

Introduction: The Importance of Selective Amine Protection

In complex organic synthesis, the selective protection and deprotection of reactive functional groups is paramount. For polyamines such as 1,4,7-triazaheptane (also known as diethylenetriamine), the nucleophilic nature of the primary and secondary amines necessitates a robust protection strategy to achieve desired chemical modifications at specific sites. The Boc protecting group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

This compound, with its two primary amines protected, leaves the central secondary amine available for nucleophilic reactions. This differential protection is the key to its utility as a versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 117499-16-8 | [1] |

| Molecular Formula | C₁₄H₂₉N₃O₄ | [1] |

| Molecular Weight | 303.40 g/mol | [1] |

| Appearance | Syrupy liquid to white solid | [2] |

| Purity (Commercial) | ≥ 97% (NMR) | [2] |

| Storage Conditions | 0-8 °C, inert atmosphere | [2] |

Spectroscopic Data:

While specific spectra can vary slightly based on the solvent and instrument used, the following provides representative spectroscopic data for Boc-protected amines.

| Spectroscopy | Key Features |

| ¹H NMR | A characteristic broad singlet around 1.40 ppm corresponding to the 18 protons of the two tert-butyl groups of the Boc protectors.[3] |

| ¹³C NMR | Resonances around 78-80 ppm for the quaternary carbons of the tert-butyl groups and a signal around 155 ppm for the carbonyl carbon of the carbamate (B1207046).[3] |

| FTIR (cm⁻¹) | Strong C=O stretching vibration for the carbamate group typically observed around 1680-1700 cm⁻¹. N-H stretching can be observed around 3300-3500 cm⁻¹.[3] |

Experimental Protocols

Synthesis of this compound

The selective protection of the primary amines of diethylenetriamine (B155796) is a crucial first step. The following protocol provides a high-yield synthesis of the title compound.

Reaction Scheme:

References

Navigating the Safety Profile of 1,7-Bis-Boc-1,4,7-triazaheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,7-Bis-Boc-1,4,7-triazaheptane (CAS Number: 117499-16-8), a key intermediate in pharmaceutical synthesis and bioconjugation. Understanding the hazard profile of this compound is paramount for ensuring laboratory safety and mitigating potential risks during research and development activities. This document synthesizes available safety data, including physical and chemical properties, hazard classifications, and handling precautions, to support its safe and effective use.

Chemical and Physical Properties